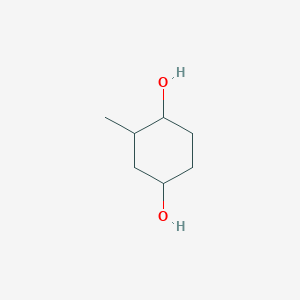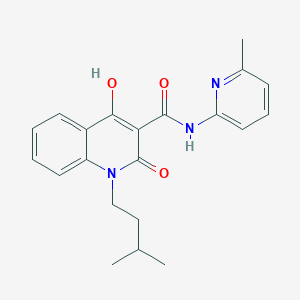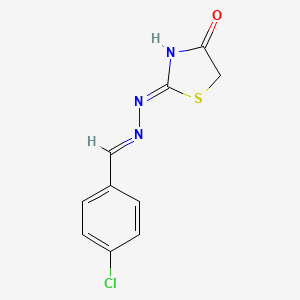![molecular formula C25H26N6O2 B11997771 N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997771.png)
N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the class of pyrazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The next step involves introducing the phenyl and ethoxyphenyl groups through substitution reactions. This can be done using appropriate aryl halides in the presence of a base such as potassium carbonate.
Condensation Reaction: The final step involves the condensation of the pyrazole derivative with a hydrazide to form the carbohydrazide linkage. This reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the carbohydrazide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings. Halogenation, nitration, and sulfonation are common electrophilic substitution reactions, while nucleophilic substitutions can involve the replacement of halogen atoms with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it useful in catalysis and material science.
Biology
Biologically, pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties. This compound is investigated for its potential use in developing new pharmaceuticals targeting various diseases.
Medicine
In medicine, the compound’s potential as an anti-cancer agent is of particular interest. Studies have shown that pyrazole derivatives can inhibit the growth of cancer cells by interfering with specific molecular pathways.
Industry
Industrially, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. In cancer cells, it may interfere with cell division and induce apoptosis through the activation of caspases and other apoptotic proteins.
相似化合物的比较
Similar Compounds
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance its ability to interact with biological targets, making it a promising candidate for further research and development.
This detailed article provides a comprehensive overview of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C25H26N6O2 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H26N6O2/c1-5-33-21-13-11-19(12-14-21)23-16(2)24(28-27-23)25(32)29-26-15-22-17(3)30-31(18(22)4)20-9-7-6-8-10-20/h6-15H,5H2,1-4H3,(H,27,28)(H,29,32)/b26-15+ |
InChI 键 |
ISYPRLKCRAZFJV-CVKSISIWSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=C(N(N=C3C)C4=CC=CC=C4)C |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=C(N(N=C3C)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chlorobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11997693.png)



![4-methoxy-N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B11997716.png)

![3-(4-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997729.png)



![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)

![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)
![Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-](/img/structure/B11997800.png)
